molecular formula C10H12BrF2NO B1448662 1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine CAS No. 2024519-19-3

1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine

Cat. No. B1448662
CAS RN: 2024519-19-3
M. Wt: 280.11 g/mol
InChI Key: WBIWUTUYZAPYJZ-UHFFFAOYSA-N
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Description

The compound “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine” is similar to the one you’re asking about . It’s stored at refrigerated temperatures .


Synthesis Analysis

A study has reported the synthesis of compounds involving 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol . The reactions of this compound with some halogen-containing compounds resulted in the synthesis of a number of new compounds .


Molecular Structure Analysis

While specific structural analysis for the compound you’re interested in was not found, a study on a related compound used single-crystal X-ray diffraction and Hirshfeld surface analysis for structural analysis .


Chemical Reactions Analysis

A study has reported the reactions of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with some halogen-containing compounds . This resulted in the synthesis of a number of new compounds .


Physical And Chemical Properties Analysis

The compound “2-bromo-N-[(5-bromofuran-2-yl)methyl]prop-2-en-1-amine” has a molecular weight of 294.97 g/mol and a XLogP3-AA of 2.5 .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to "1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine" have been synthesized and studied for their physicochemical properties and potential applications. For example, new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been synthesized, showing high yields and potential for further investigation due to their antibacterial activity against a broad spectrum of microorganisms. This highlights the versatility of these compounds in creating potent antimicrobial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Medicinal Chemistry Applications

Derivatives of difluoropiperidines, which are structurally related to "1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine", have been synthesized and evaluated for their potential as building blocks in medicinal chemistry. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines has been reported, offering a methodology for the creation of fluorinated gamma-amino acids and dihydroxypiperidines. These compounds are valuable for their high potential in drug development, demonstrating the importance of such derivatives in the synthesis of novel therapeutic agents (The Journal of Organic Chemistry, 2010).

Antimicrobial Activity

A specific study on the synthesis, characterization, and evaluation of antimicrobial activities of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles has shown that these novel compounds exhibit significant antimicrobial properties. This research underscores the potential of bromofuran derivatives in developing new antimicrobial agents to combat various bacterial strains, which is crucial in addressing antibiotic resistance (Asian Journal of Chemistry, 2021).

Oxidant Properties and Biological Activity

Research on the oxidant properties of novel compounds containing the bromobenzofuran moiety indicates their potential in influencing physiological processes. For example, a study on (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone revealed its impact on serum vitamins and malondialdehyde levels in rats, suggesting its role in inducing oxidative stress. This insight into the compound's biological effects could guide the design of studies exploring therapeutic or toxicological properties (European Journal of Medicinal Chemistry, 2006).

Future Directions

The use of furan platform chemicals (FPCs), which are directly available from biomass, has been discussed . The article suggests that there are excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NO/c11-9-2-1-8(15-9)7-14-5-3-10(12,13)4-6-14/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIWUTUYZAPYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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